molecular formula C17H17FN2O3 B5864748 N'-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide

N'-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide

Cat. No.: B5864748
M. Wt: 316.33 g/mol
InChI Key: WOQIOUNIROKUAB-UHFFFAOYSA-N
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Description

N’-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a fluorobenzohydrazide moiety and a dimethylphenoxyacetyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-11-6-7-15(12(2)8-11)23-10-16(21)19-20-17(22)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQIOUNIROKUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide typically involves the reaction of 2,4-dimethylphenoxyacetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of N’-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key parameters, such as reagent concentrations, reaction time, and purification methods, are carefully controlled to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N’-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Molecular docking studies and biochemical assays are often used to elucidate the precise mechanism of action and identify key molecular interactions.

Comparison with Similar Compounds

N’-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide can be compared with other similar compounds, such as:

    N-({2-[2-(2,4-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide: Shares a similar core structure but differs in the presence of additional functional groups.

    2-((3,4-dimethylphenoxy)acetyl)-N-phenylhydrazinecarbothioamide: Another related compound with distinct chemical properties.

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